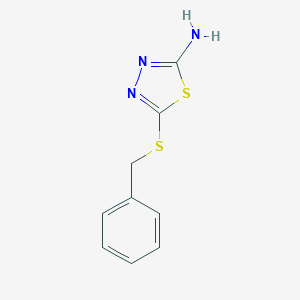

2-Benzylthio-5-amino-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c10-8-11-12-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIGBGKIAJJBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180365 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25660-71-3 | |

| Record name | 5-[(Phenylmethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25660-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025660713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25660-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(benzylthio)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Benzylthio-5-amino-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure, imparting a range of biological activities to its derivatives, including anticancer and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic methodology, mechanistic underpinnings, and practical considerations for the preparation of this valuable compound. The synthesis is primarily a two-step process, commencing with the formation of a 5-amino-1,3,4-thiadiazole-2-thiol intermediate, followed by a selective S-alkylation. This guide will elucidate the rationale behind the experimental choices, provide detailed protocols, and present the necessary data for the successful synthesis and characterization of this compound.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif has garnered substantial attention in the field of medicinal chemistry due to its diverse pharmacological potential.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Anticancer Activity: Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1]

-

Antimicrobial Activity: This class of compounds has also shown significant promise as antibacterial and antifungal agents, offering potential solutions to the growing challenge of antimicrobial resistance.[2][3]

-

Other Therapeutic Applications: The versatility of the 1,3,4-thiadiazole scaffold extends to other therapeutic areas, with derivatives exhibiting anti-inflammatory, anticonvulsant, and antiviral properties.

This compound serves as a key intermediate in the synthesis of more complex molecules with tailored biological activities.[4] The presence of a reactive amino group and the benzylthio moiety allows for further functionalization, making it a valuable building block for the development of novel therapeutic agents.

The Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is achieved through a two-step process. The first step involves the cyclization of thiosemicarbazide with carbon disulfide to form the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol. The second step is the selective S-alkylation of this intermediate with benzyl chloride.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This initial step involves the base-catalyzed cyclization of thiosemicarbazide with carbon disulfide.

2.1.1. Mechanistic Insights

The reaction proceeds through a dithiocarbazate intermediate. The base, typically potassium hydroxide, deprotonates the terminal amino group of thiosemicarbazide, increasing its nucleophilicity. This allows for the nucleophilic attack on the electrophilic carbon of carbon disulfide. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable 1,3,4-thiadiazole ring. Acidification of the reaction mixture then protonates the thiol group, leading to the precipitation of the desired product.

Caption: Mechanistic pathway for the formation of the thiadiazole intermediate.

2.1.2. Experimental Protocol

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.1 mol, 5.6 g) in absolute ethanol (100 mL).[5]

-

To this solution, add thiosemicarbazide (0.1 mol, 9.11 g) and stir until it dissolves.

-

Carefully add carbon disulfide (0.1 mol, 6.0 mL) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for a minimum of 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

A pale-yellow precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-amino-1,3,4-thiadiazole-2-thiol.

Step 2: S-Alkylation with Benzyl Chloride

The second step involves the selective alkylation of the thiol group of the intermediate with benzyl chloride to yield the final product.

2.2.1. Mechanistic Insights and Regioselectivity

The 5-amino-1,3,4-thiadiazole-2-thiol intermediate possesses two potentially nucleophilic sites: the exocyclic thiol sulfur and the amino group nitrogen. However, S-alkylation is highly favored over N-alkylation. This regioselectivity is attributed to the higher acidity of the thiol proton compared to the amine protons.[6][7] In the presence of a base, the thiol is readily deprotonated to form a thiolate anion. The thiolate is a significantly stronger nucleophile than the neutral amino group, leading to a preferential attack on the electrophilic carbon of benzyl chloride.[6][8] The choice of a polar aprotic solvent, such as dimethylformamide (DMF), can further enhance the rate of this SN2 reaction.[8]

Caption: S-alkylation mechanism showcasing the role of the thiolate anion.

2.2.2. Experimental Protocol

-

Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) (50 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]

-

Add a mild base, such as potassium carbonate (12 mmol), to the solution and stir for 15-20 minutes at room temperature to facilitate the formation of the thiolate salt.[8]

-

To this suspension, add benzyl chloride (11 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water with stirring.

-

A white solid will precipitate out. Collect the solid by filtration.

-

Wash the precipitate thoroughly with water to remove any inorganic impurities.

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.[9]

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

| Parameter | Step 1: Cyclization | Step 2: S-Alkylation |

| Key Reagents | Thiosemicarbazide, CS₂, KOH | 5-Amino-1,3,4-thiadiazole-2-thiol, Benzyl Chloride, K₂CO₃ |

| Solvent | Ethanol | Dimethylformamide (DMF) |

| Temperature | Reflux | Room Temperature |

| Reaction Time | ~3 hours | ~4-6 hours |

| Typical Yield | ~70-80% | ~65-75% |

| Product Appearance | Pale-yellow solid | White to light yellow solid[10] |

| Melting Point | 235-237 °C (decomposes) | 157-161 °C[10][11] |

Characterization Data for this compound:

-

¹H NMR (DMSO-d₆, δ in ppm): 7.26–7.36 (m, 7H, NH₂ + aromatic), 4.29 (s, 2H, CH₂).[9]

-

¹³C NMR (DMSO-d₆, δ in ppm): Signals corresponding to the benzyl group carbons and the thiadiazole ring carbons are expected in the aromatic and aliphatic regions, respectively. Specific shifts can vary slightly based on the solvent and instrument.

-

IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching of the amino group (around 3286 and 3163 cm⁻¹), C=N stretching of the thiadiazole ring (around 1604 cm⁻¹), and aromatic C-H stretching.[1]

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Thiosemicarbazide: Toxic if swallowed.[12] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Carbon Disulfide: Highly flammable liquid and vapor. It is also toxic and can cause damage to organs through prolonged or repeated exposure. Handle with extreme care in a fume hood, away from ignition sources.

-

Benzyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. It is also a suspected carcinogen. Use in a well-ventilated fume hood with appropriate PPE.

-

Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, avoiding contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13][14][15]

Conclusion

The synthesis of this compound is a well-established and efficient process that provides access to a versatile building block for medicinal chemistry research. By understanding the underlying reaction mechanisms and adhering to the detailed protocols outlined in this guide, researchers can reliably produce this compound in good yield and purity. The strategic two-step approach, leveraging the nucleophilicity of thiosemicarbazide for the initial cyclization and the selective S-alkylation of the resulting thiol, represents a robust and logical synthetic strategy. The continued exploration of derivatives of this and other 1,3,4-thiadiazoles holds significant promise for the discovery of novel therapeutic agents.

References

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. (URL: [Link])

-

Thiosemicarbazide for Synthesis - Safety Data Sheet. Loba Chemie. (URL: [Link])

-

Thiol - Wikipedia. (URL: [Link])

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. (URL: [Link])

-

Thiols And Thioethers. Master Organic Chemistry. (URL: [Link])

-

Reactions of Thiols. Chemistry Steps. (URL: [Link])

-

Properties of Thiol. BYJU'S. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. (URL: [Link])

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. (URL: [Link])

-

Thiols and Sulfides. Chemistry LibreTexts. (URL: [Link])

-

Thiosemicarbazides: Synthesis and reactions. ResearchGate. (URL: [Link])

-

2-Amino-5-(benzylthio)-1,3,4-thiadiazole. MySkinRecipes. (URL: [Link])

-

Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Current Organic Synthesis. (URL: [Link])

- Preparation of thiosemicarbazides.

-

2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. LookChem. (URL: [Link])

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health. (URL: [Link])

-

Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. (URL: [Link])

-

Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. PubMed. (URL: [Link])

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY. (URL: [Link])

Sources

- 1. jocpr.com [jocpr.com]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound (EVT-320426) | 25660-71-3 [evitachem.com]

- 5. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 11. lookchem.com [lookchem.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzylthio-5-amino-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Benzylthio-5-amino-1,3,4-thiadiazole. As a Senior Application Scientist, the following narrative synthesizes technical data with practical insights, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Drug Discovery

This compound is a heterocyclic molecule that has garnered attention within the scientific community, particularly in the realms of medicinal chemistry and drug development.[1] Its core structure, the 1,3,4-thiadiazole ring, is a well-established pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of an amino group at the 5-position and a flexible benzylthio moiety at the 2-position provides a unique combination of hydrogen bonding capabilities, lipophilicity, and potential for metabolic transformation. These features make it a valuable intermediate and a potential therapeutic agent in its own right.[4][5]

A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any successful drug development program. These properties govern the compound's solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy. This guide is structured to provide not just the data, but also the experimental context and rationale necessary for its effective application in a research and development setting.

Core Physicochemical Profile

A summary of the key physicochemical parameters for this compound is presented below. It is important to note that some of these values, particularly the melting point, may be reported as a range, which is indicative of the typical purity levels of commercially available samples.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystal | [4] |

| Molecular Formula | C₉H₉N₃S₂ | [1][6] |

| Molecular Weight | 223.32 g/mol | [1] |

| Melting Point | 157.0 to 161.0 °C | [1] |

| Boiling Point (at 760 mmHg) | 416.2 °C | [1] |

| Density | 1.39 g/cm³ | [1] |

| pKa (Predicted) | 2.46 ± 0.10 | [1] |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [1] |

Structural Elucidation and Identification

The unambiguous identification of this compound is foundational. The following diagram illustrates its chemical structure.

Caption: Chemical Structure of this compound.

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 5-(benzylthio)-1,3,4-thiadiazol-2-amine | [1] |

| CAS Number | 25660-71-3 | [1][6] |

| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)N | [7] |

| InChI Key | BHIGBGKIAJJBGD-UHFFFAOYSA-N | [6] |

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating, providing a robust framework for the determination of key physicochemical properties.

Caption: Logical workflow for the physicochemical characterization.

Melting Point Determination: A Proxy for Purity

The melting point is a fundamental property that provides a quick and reliable indication of a crystalline solid's purity. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden this range.[8]

Step-by-Step Protocol (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered to ensure uniform heat distribution.[8]

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube and pack it to a height of 2-3 mm by gently tapping the tube.[9]

-

Initial Rapid Determination: Place the capillary in a calibrated melting point apparatus and heat at a rapid rate (10-20 °C/min) to obtain an approximate melting temperature. This initial scan helps to define the temperature range for the more precise measurement.

-

Accurate Measurement: After allowing the apparatus to cool, introduce a new sample and heat rapidly to approximately 20 °C below the estimated melting point.

-

Fine-Tuning the Heating Rate: Reduce the heating rate to a slow and steady 1-2 °C/min. This slow rate is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.[10]

-

Observation and Recording: Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). This range constitutes the melting point.

-

Replication: For robust data, repeat the measurement at least twice to ensure consistency.

Aqueous Solubility: Predicting Oral Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract. The shake-flask method is the gold standard for determining equilibrium solubility.[4][11]

Step-by-Step Protocol (Shake-Flask Method):

-

Preparation of Media: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the stomach and intestines.

-

Sample Incubation: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a sufficient duration (24-48 hours) to allow the system to reach thermodynamic equilibrium.[12]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. If necessary, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve is essential for accurate concentration determination.

Expert Insight: The choice of pH is paramount for ionizable compounds. The solubility of a compound with a basic amino group, such as this one, is expected to be higher at lower pH values due to protonation and salt formation.[13]

pKa Determination: Understanding Ionization Behavior

The pKa value dictates the extent of a molecule's ionization at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.[14][15]

Step-by-Step Protocol (Potentiometric Titration):

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[16]

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO can be used, followed by dilution with deionized water. The final concentration should be between 1-10 mM.

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding an inert salt, such as 0.15 M potassium chloride (KCl). This minimizes variations in the activity coefficients of the ions.[16]

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

-

Titrant Addition: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.

-

Data Analysis: Plot the measured pH against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For greater accuracy, the equivalence point can be identified from the peak of the first derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amino (-NH₂) protons.[17][18][19]

-

¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the carbons of the thiadiazole ring and the benzyl group, confirming the carbon skeleton.[18][20]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum will reveal the presence of key functional groups. Expect to observe characteristic absorption bands for the N-H stretching of the amino group, C=N stretching of the thiadiazole ring, and C-S stretching. The aromatic ring of the benzyl group will also show characteristic C-H and C=C stretching vibrations.[17][21][22]

-

Conclusion: A Foundation for Rational Drug Development

The physicochemical properties detailed in this guide provide a solid foundation for the rational development of this compound as a potential therapeutic agent. The provided experimental protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data. By understanding and applying this knowledge, scientists can optimize formulation strategies, predict in vivo behavior, and ultimately accelerate the journey of this promising compound from the laboratory to the clinic.

References

-

Garrido, J., et al. (2004). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 81(5), 717. Available at: [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

California State University, Stanislaus. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <1171> PHASE-SOLUBILITY ANALYSIS. Retrieved from [Link]

-

ResearchGate. (2015). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

- Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 87-96.

- Al-Juboori, A. M. J., et al. (2019). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Global Pharma Technology, 11(03), 253-263.

-

U.S. Pharmacopeia. (2013). Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. Retrieved from [Link]

-

Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Verification Methods. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

LookChem. (n.d.). 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Retrieved from [Link]

- Zafar, S., et al. (2016). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 29(4), 1335–1341.

- Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 87-96.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 87-96.

- Wang, S., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 23(8), 1888.

- Nguyen, T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.

- Al-Obaidi, A. K., et al. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1), 98-104.

-

LabSolutions. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. Retrieved from [Link]

-

ResearchGate. (2006). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Retrieved from [Link]

-

ResearchGate. (2021). Fourier transform infrared (FTIR) spectra of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), DOPO, and VAP. Retrieved from [Link]

- Al-Masoudi, W. A., et al. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(4), 104-113.

- Chen, W. Y., & Lu, C. M. (2007). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Journal of the Chinese Chemical Society, 54(5), 1297-1302.

- Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(1), 327-336.

Sources

- 1. Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | lookchem [lookchem.com]

- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. biorelevant.com [biorelevant.com]

- 5. 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. labsolu.ca [labsolu.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. edisco.it [edisco.it]

- 10. mt.com [mt.com]

- 11. uspnf.com [uspnf.com]

- 12. uspbpep.com [uspbpep.com]

- 13. usp.org [usp.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 18. jocpr.com [jocpr.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Biological Significance of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Executive Summary: The 1,3,4-thiadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, renowned for its broad pharmacological applications. This guide provides a comprehensive technical overview of a key derivative, 2-Benzylthio-5-amino-1,3,4-thiadiazole. We will dissect its molecular architecture, detail a robust and reproducible synthetic protocol, and explore its established and potential roles in drug development, particularly as an anticancer agent and a precursor for enzyme inhibitors. This document serves as a foundational resource for researchers, chemists, and pharmacologists engaged in the exploration and application of novel heterocyclic compounds.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is considered "privileged" due to its ability to engage in various biological interactions, leading to a wide spectrum of pharmacological activities.[1] Its mesoionic nature can enhance its ability to cross cellular membranes, contributing to favorable oral absorption and bioavailability.[2] Several FDA-approved drugs, such as the diuretic and carbonic anhydrase inhibitor acetazolamide, and the antimicrobial sulfamethizole, feature this core structure, underscoring its therapeutic importance.[2] The versatility of the thiadiazole ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. This compound is one such derivative, synthesized from the versatile precursor 5-amino-1,3,4-thiadiazole-2-thiol, which serves as a crucial starting material for a multitude of derivatives.[3][4]

Molecular Architecture of this compound

A thorough understanding of a molecule's structure is fundamental to elucidating its reactivity and biological function.

2.1 Core Structural Elucidation and Key Features

This compound is a unique molecular entity characterized by a central thiadiazole ring functionalized with an amino group at position 5 and a benzylthio group at position 2.[5]

-

1,3,4-Thiadiazole Ring: This aromatic heterocyclic core provides structural rigidity and is a key pharmacophore. Its electron-rich nature, with three heteroatoms, allows it to act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets.

-

Amino Group (-NH₂): Positioned at C5, this primary amine is a critical functional group. It can act as a hydrogen bond donor and a nucleophile, making it a key handle for further chemical modification to generate diverse libraries of compounds.[6]

-

Benzylthio Group (-S-CH₂-C₆H₅): This group, attached at C2 via a thioether linkage, introduces significant lipophilicity due to the benzyl moiety. This can enhance membrane permeability and hydrophobic interactions with target proteins. The flexible thioether bridge allows the benzyl ring to adopt various conformations within a binding pocket.

2.2 Physicochemical and Spectroscopic Profile

The compound typically appears as a white to off-white solid with a melting point in the range of 157-161°C.[3][5][6][7] It exhibits solubility in polar organic solvents such as DMSO and methanol.[3][5]

| Property | Value | Reference |

| CAS Number | 25660-71-3 | [3][5] |

| Molecular Formula | C₉H₉N₃S₂ | [3][5][6] |

| Molecular Weight | 223.31 g/mol | [6] |

| Melting Point | 157-161 °C | [5][7] |

| Boiling Point | 416.2 °C at 760 mmHg | [5] |

| Density | 1.39 g/cm³ | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

While a detailed experimental spectrum is proprietary to specific lab conditions, typical ¹H NMR spectral data for the parent compound in DMSO-d₆ would show characteristic signals: a singlet for the -CH₂- protons of the benzyl group around 4.3 ppm, a broad singlet for the -NH₂ protons around 7.3 ppm, and a multiplet for the aromatic protons of the benzyl ring between 7.3 and 7.5 ppm.[8]

Synthesis and Characterization Workflow

The synthesis of this compound is a well-established procedure that leverages the nucleophilicity of its precursor.

3.1 Rationale for Synthetic Strategy: S-Alkylation

The most common and efficient route to this compound is the direct S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol.[9] The thiol group (-SH) exists in tautomeric equilibrium with its thione form (-C=S), but in the presence of a base, it is readily deprotonated to form a thiolate anion. This potent nucleophile readily attacks electrophilic carbon centers, such as the benzylic carbon in benzyl chloride, via an Sₙ2 reaction. This regioselective approach is favored because the sulfur atom is a stronger and softer nucleophile than the ring or amino nitrogens, leading to high yields of the desired S-alkylated product.[9]

3.2 Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

-

Preparation of Thiolate Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Base Addition: Add a base, such as potassium hydroxide or sodium ethoxide (1.0-1.1 eq), to the solution and stir until the thiol is fully dissolved and the corresponding thiolate salt is formed.

-

Electrophile Addition: Slowly add benzyl chloride (1.0-1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Melting Point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

3.3 Workflow Visualization

The following diagram illustrates the logical flow from synthesis to a fully characterized final product.

Caption: Synthetic and Purification Workflow Diagram.

Biological Activity and Therapeutic Potential

This compound serves not only as a crucial synthetic intermediate but also exhibits intrinsic biological activity.[6][10] Its derivatives are widely explored for a range of therapeutic applications.

4.1 Anticancer and Enzyme Inhibition Activity

The 1,3,4-thiadiazole scaffold is a well-known inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases, including cancer.[11][12] Specifically, tumor-associated isoforms like CA IX are crucial for cancer cell survival in hypoxic environments.[12] While many inhibitors are sulfonamide-based, thiadiazole-thiones and their derivatives have shown promise as a non-sulfonamide class of CA inhibitors.[12] The core structure of this compound is closely related to these active compounds.

Furthermore, the compound itself has been investigated for its direct antitumor activities against several human cancer cell lines, including cervical (HeLa), liver (SMMC-7721), breast (MCF-7), and lung (A549) cancer cells.[5][13]

4.2 Structure-Activity Relationship (SAR) Insights

The biological activity of this class of compounds is heavily influenced by the substituents on the thiadiazole ring:

-

The Amino Group (C5): The presence of the amino group is often crucial. It can serve as a key interaction point, forming hydrogen bonds with amino acid residues (like Asp555 in the LSD1 enzyme) in the active site of target proteins.[2]

-

The Thioether Linkage (C2): The sulfur atom in the thioether can act as a zinc-binding group in metalloenzymes like carbonic anhydrase, mimicking the function of the sulfonamide group in classical inhibitors.[12]

-

The Benzyl Group: The lipophilic benzyl group can occupy hydrophobic pockets within the enzyme's active site, enhancing binding affinity and selectivity. Modifications to this aromatic ring (e.g., adding electron-withdrawing or -donating groups) are a common strategy to modulate activity and pharmacokinetic properties.[8]

4.3 Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The following diagram illustrates a plausible mechanism for how thiadiazole derivatives inhibit carbonic anhydrase, a key target in cancer and diuretic therapy.[14]

Sources

- 1. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound (EVT-320426) | 25660-71-3 [evitachem.com]

- 4. scbt.com [scbt.com]

- 5. Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | lookchem [lookchem.com]

- 6. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole [myskinrecipes.com]

- 7. labsolu.ca [labsolu.ca]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Abstract

2-Benzylthio-5-amino-1,3,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry. Its versatile scaffold has been explored for a multitude of therapeutic applications, ranging from antimicrobial and diuretic to anticancer activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its role as a carbonic anhydrase inhibitor. Additionally, this guide will delve into the anticancer properties exhibited by its derivatives, which have shown promise as kinase inhibitors. We will explore the key molecular interactions, relevant signaling pathways, and the experimental methodologies used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecule.

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities.[1] This five-membered heterocyclic ring containing two nitrogen and one sulfur atom can be readily functionalized to interact with a variety of biological targets. This compound, with its characteristic benzylthio and amino substitutions, serves as a key intermediate in the synthesis of more complex pharmaceutical agents and has been investigated for its intrinsic biological properties.[2][3] Its structure allows for the design of bioactive molecules with potential applications in oncology, infectious diseases, and inflammatory conditions.[2][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug development.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃S₂ | [5] |

| Molecular Weight | 223.31 g/mol | [5] |

| CAS Number | 25660-71-3 | [5] |

| Melting Point | 157-161 °C | [2] |

| Appearance | White to light yellow powder or crystal | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

Core Mechanism of Action: Carbonic Anhydrase Inhibition

A primary and well-documented mechanism of action for this compound and its analogs is the inhibition of carbonic anhydrases (CAs).[7][8] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes are ubiquitously expressed and play critical roles in various physiological processes, including pH regulation, ion transport, and fluid balance. Consequently, CA inhibitors are utilized as diuretics, antiglaucoma agents, and for the management of epilepsy.[4]

The 1,3,4-thiadiazole scaffold is a key feature of established CA inhibitors like acetazolamide and methazolamide.[7] It is proposed that the sulfonamide group of these inhibitors coordinates with the zinc ion in the active site of the enzyme, leading to inhibition. While this compound is not a sulfonamide, its structural similarity to known CA inhibitors and experimental evidence suggest its interaction with this enzyme family.[7][8] Studies have evaluated 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives for their diuretic effects, which are often linked to carbonic anhydrase inhibition.[7][8]

Putative Binding Mode and Signaling Pathway

The inhibitory action of thiadiazole derivatives on carbonic anhydrase typically involves the interaction of the heterocyclic ring with the enzyme's active site. The nitrogen atoms of the thiadiazole ring and the exocyclic amino group can form hydrogen bonds with amino acid residues, such as Thr199, while the sulfonamide group, when present, coordinates with the catalytic Zn²⁺ ion.[9] For this compound, it is hypothesized that the thiadiazole ring and its substituents engage in similar interactions within the active site, displacing a water molecule and disrupting the catalytic cycle.

Anticancer Activity of Derivatives: A Focus on Kinase Inhibition

While the direct anticancer activity of this compound is still under extensive investigation, its derivatives have emerged as potent anticancer agents.[1][10] A significant body of research has focused on N-acylated derivatives, which have demonstrated cytotoxicity against a range of human cancer cell lines, including prostate (PC3), glioblastoma (U87), and breast (MDA-MB-231) cancers.[1][10]

A noteworthy study identified N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives as potent dual inhibitors of Abl and Src tyrosine kinases.[10] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Signaling Pathways Implicated in Anticancer Effects

The inhibition of kinases like Abl and Src by derivatives of this compound can disrupt multiple downstream signaling cascades, ultimately leading to apoptosis and cell cycle arrest in cancer cells.

Cytotoxicity Data for Derivatives

The following table summarizes the in vitro anticancer activity of a representative derivative, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 9 | [1] |

| PC3 | Prostate Cancer | >50 | [1][11] |

| U87 | Glioblastoma | >50 | [1][11] |

These data highlight the selective and potent activity of certain derivatives against specific cancer types.

Other Potential Mechanisms of Action

IMP Dehydrogenase Inhibition

The broader class of 2-amino-1,3,4-thiadiazoles has been shown to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[12] Inhibition of IMPDH depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[12] While direct evidence for IMPDH inhibition by this compound is yet to be firmly established, it remains a plausible mechanism contributing to its potential antiproliferative effects.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against carbonic anhydrase.

-

Enzyme and Substrate Preparation:

-

Purify human carbonic anhydrase II (hCA-II) from erythrocytes using affinity chromatography.

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4).

-

Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in anhydrous acetonitrile.

-

-

Inhibition Assay:

-

Pipette 140 µL of the buffer into the wells of a 96-well microplate.

-

Add 20 µL of the test compound (this compound) at various concentrations.

-

Add 20 µL of the hCA-II solution.

-

Incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the NPA substrate solution.

-

Monitor the increase in absorbance at 400 nm over time using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest the cells and determine the cell density using a hemocytometer.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Conclusion and Future Directions

This compound is a molecule with a multifaceted mechanism of action. The strongest evidence points towards its role as a carbonic anhydrase inhibitor, a property that warrants further investigation for potential therapeutic applications in conditions where CA modulation is beneficial. Furthermore, the ability of its derivatives to potently and selectively inhibit key oncogenic kinases underscores the value of this scaffold in anticancer drug discovery.

Future research should focus on:

-

Elucidating the precise binding mode of this compound to various carbonic anhydrase isoforms to understand its selectivity profile.

-

Conducting detailed enzyme kinetic studies to quantify its inhibitory potency against a broader panel of kinases.

-

Investigating its potential as an IMPDH inhibitor through direct enzymatic assays.

-

Optimizing the structure of its derivatives to enhance their anticancer efficacy and pharmacokinetic properties.

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

-

Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 123-132. [Link]

-

Ekinci, D., Beydemir, S., & Küfrevioğlu, Ö. İ. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1079-1084. [Link]

-

Monti, S. M., De Simone, G., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(11), 2574. [Link]

-

Drapak, I., Zimenkovsky, B., Slabyy, M., Holota, S., Perekhoda, L., Yaremkevych, R., & Nektegayev, I. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. [Link]

-

Foroozesh, M., Shokrollahi, M., & Zarei, M. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(4), 687–693. [Link]

-

Kumar, A., Singh, S., & Kumar, R. (2021). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Advances, 11(52), 32966-32977. [Link]

-

De Simone, G., Di Fiore, A., & Supuran, C. T. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. [Link]

-

Serag, N. M., El-Sayed, M. A. A., & Al-Ghorbani, M. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 14(11), 1149. [Link]

-

Akalın, E., & Yüksek, H. (2021). Molecular Docking Analysis of N-[2-(3-Methylthio(1,2,4-Thiadiazol-5-Ylthio))Acetyl] Benzamide Molecule with Integrin and DNA. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1115-1124. [Link]

-

Abbood, A. F. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine, 17(3), 26-38. [Link]

-

Foroozesh, M., Shokrollahi, M., & Zarei, M. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PubMed. [Link]

-

LabSolutions. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Retrieved from [Link]

-

LookChem. (n.d.). 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE. Retrieved from [Link]

-

Foroozesh, M., Shokrollahi, M., & Zarei, M. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. Retrieved from [Link]

-

Uz-Zaman, S., Al-Harrasi, A., & Hussain, J. (2022). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 13(2), 223-231. [Link]

-

Abbood, A. F. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine, 17(3), 26-38. [Link]

-

Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903-2928. [Link]

Sources

- 1. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | lookchem [lookchem.com]

- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic C-H-N-S Fingerprinting: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 1,3,4-thiadiazole scaffold is of significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] 2-Benzylthio-5-amino-1,3,4-thiadiazole, a key derivative, serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical agents.[2][3] Its unique arrangement of sulfur and nitrogen atoms within the heterocyclic ring presents a distinct electronic environment, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization.[4][5]

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. We will delve into the experimental protocols, detailed spectral interpretation, and the underlying principles that govern the chemical shifts and coupling patterns observed. This guide is designed to be a practical resource for scientists engaged in the synthesis and characterization of related heterocyclic systems.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound is presented below. The key NMR-active nuclei, ¹H and ¹³C, provide specific signatures that allow for the unambiguous confirmation of its structure.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this compound due to its excellent dissolving power for polar compounds and its relatively high boiling point.[1][6]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[7]

NMR Spectrometer and Parameters

The NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[8]

-

¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to consider are the number of scans (typically 16-64), a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).[7]

-

¹³C NMR Spectroscopy: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a good signal-to-noise ratio.[7]

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ provides distinct signals corresponding to the different types of protons in the molecule.[9]

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.33–7.49 | Multiplet | 5H | Aromatic protons (Ph-H) |

| 4.44 | Singlet | 2H | Methylene protons (-S-CH₂-Ph) |

| ~7.3 (broad) | Singlet | 2H | Amino protons (-NH₂) |

Note: The amino proton signal often overlaps with the aromatic signals and can be broad due to quadrupole broadening and exchange with residual water in the solvent.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ 7.33–7.49 ppm): The multiplet in this region corresponds to the five protons of the phenyl group. The complex splitting pattern arises from the coupling between the ortho, meta, and para protons. The chemical shift is in the expected range for aromatic protons.[10][11]

-

Methylene Protons (δ 4.44 ppm): The singlet at 4.44 ppm is assigned to the two protons of the methylene bridge (-CH₂-). These protons are chemically equivalent and do not show coupling to any neighboring protons, hence they appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent sulfur atom and the phenyl ring.[12][13]

-

Amino Protons (δ ~7.3 ppm): The two protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. In DMSO-d₆, they are often observed in the aromatic region. This signal can be confirmed by a D₂O exchange experiment, where the -NH₂ peak would disappear.[6]

¹³C NMR Spectral Analysis (Predicted)

While direct experimental ¹³C NMR data for this compound was not found in the initial search, a predicted spectrum can be constructed based on the analysis of similar structures and established principles of ¹³C NMR spectroscopy.[14][15][16]

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C5 (C-NH₂) | Carbon attached to two electronegative nitrogen atoms. |

| ~155 | C2 (C-S) | Carbon in a thiadiazole ring attached to sulfur and nitrogen. |

| 136-138 | Quaternary C (Ph) | The ipso-carbon of the phenyl ring attached to the -CH₂- group. |

| 127-130 | Aromatic CH (Ph) | Carbons of the phenyl ring. |

| ~35 | -S-CH₂-Ph | Methylene carbon, deshielded by the adjacent sulfur atom. |

Rationale for Predicted Chemical Shifts:

-

Thiadiazole Ring Carbons (C2 and C5): The carbons within the 1,3,4-thiadiazole ring are expected to be significantly deshielded due to the presence of electronegative nitrogen and sulfur atoms.[4][14] The carbon atom bonded to the amino group (C5) is anticipated to be further downfield compared to the carbon bonded to the thioether group (C2) due to the direct attachment of two nitrogen atoms.

-

Phenyl Group Carbons: The aromatic carbons of the benzyl group will appear in the typical aromatic region of 127-138 ppm. The quaternary carbon (ipso-carbon) will likely be at the lower end of this range.[12]

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate around 35 ppm. Its chemical shift is influenced by the attached sulfur atom, which causes a moderate downfield shift from a typical alkane carbon.[12]

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural verification of heterocyclic compounds like this compound. The ¹H NMR spectrum provides a clear and diagnostic fingerprint of the molecule, with characteristic signals for the aromatic, methylene, and amino protons. While experimental ¹³C NMR data requires acquisition, a reliable prediction of the chemical shifts can be made based on established principles and data from analogous structures. This guide provides researchers and scientists with the foundational knowledge and practical insights necessary to confidently interpret the NMR spectra of this important synthetic intermediate and related derivatives, thereby accelerating research and development in medicinal and materials chemistry.

References

-

Carrión, M. D., López-Cara, L. C., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515–522. [Link]

-

Clementi, S., Fringuelli, F., Linda, P., & Taticchi, A. (1978). ¹³C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Gazzetta Chimica Italiana, 108(1-2), 71-75. [Link]

-

ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. University of Colorado Boulder. Retrieved from [Link]

-

Gospodinova, N., Dorkov, P., & Ugrinov, A. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(18), 5645. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Reference. University of Calgary. Retrieved from [Link]

-

Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2). [Link]

-

Al-Jibouri, M. N. A. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 1879, 032104. [Link]

-

Chandrashekhar, N., Thomas, B., Gayathri, V., Ramanathan, K. V., & Nanje Gowda, N. M. (2008). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Magnetic Resonance in Chemistry, 46(8), 769–774. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2020). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of the Iranian Chemical Society, 17(10), 2697–2710. [Link]

-

Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., & Klenina, O. V. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmaceutical Chemistry Journal, 52(3), 224–228. [Link]

-

Shaimaa Adnan, & Al-Masoudi, N. A. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). ¹H splitting pattern of benzyl CH₂ protons. Chemistry Stack Exchange. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes with fac-ReBr₃(CO)₃²⁻. ResearchGate. Retrieved from [Link]

-

Ross, W. A., & Perras, F. A. (2022). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 144(10), 4347–4352. [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Modern Methods of Organic Synthesis (pp. 397-440). Bentham Science Publishers. [Link]

-

Ross, W. A., & Perras, F. A. (2022). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]

-

STEM Journal. (2022). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. STEM Journal, 1(1). [Link]

-

MySkinRecipes. (n.d.). 2-Amino-5-(benzylthio)-1,3,4-thiadiazole. MySkinRecipes. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. University College London. Retrieved from [Link]

-

Gong, Y., & Chen, J. (2021). Chemical shift prediction of RNA imino groups: application toward characterizing RNA excited states. Communications Biology, 4(1), 329. [Link]

-

Kricheldorf, H. R., & Hull, W. E. (1978). ¹⁵N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Organic Magnetic Resonance, 11(5), 229-234. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) [Video]. YouTube. [Link]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-(benzylthio)-1,3,4-thiadiazole [myskinrecipes.com]

- 4. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. tandfonline.com [tandfonline.com]

- 15. DSpace [dr.lib.iastate.edu]

- 16. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 2-Benzylthio-5-amino-1,3,4-thiadiazole

Prepared by: Gemini, Senior Application Scientist

Preamble: The Analytical Imperative for a Versatile Heterocycle

2-Benzylthio-5-amino-1,3,4-thiadiazole is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical sectors. Its molecular architecture, featuring a thiadiazole core, a primary amine, and a benzylthio substituent, makes it a versatile building block for synthesizing molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The precise arrangement of these functional groups is paramount to its function. Therefore, rigorous structural elucidation and quality control are non-negotiable in its research and development pipeline.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique vibrational "fingerprint" of the molecule, allowing for the unequivocal confirmation of its functional groups and overall structure. This guide provides a comprehensive framework for the FT-IR analysis of this compound, blending theoretical principles with practical, field-proven experimental protocols and detailed spectral interpretation.

Molecular Scaffold: Identifying the Vibrational Reporters

To effectively interpret the FT-IR spectrum, one must first deconstruct the molecule into its constituent functional groups, each of which will produce characteristic absorption bands.

Chemical Structure: C₉H₉N₃S₂ Molecular Weight: 223.32 g/mol [3]

The key vibrational reporters within this structure are:

-

Primary Amine (-NH₂): Attached to the thiadiazole ring.

-

Thioether (-S-CH₂-): Linking the benzyl group to the thiadiazole ring.

-

1,3,4-Thiadiazole Ring: A five-membered aromatic heterocycle containing C=N and C-S bonds.

-

Benzyl Group: An aromatic phenyl ring and an aliphatic -CH₂- bridge.

Each of these moieties undergoes specific stretching and bending vibrations when irradiated with infrared light, providing a detailed map of the molecular identity.

The FT-IR Experiment: A Self-Validating Workflow

The integrity of FT-IR data hinges on a meticulously executed experimental protocol. The following workflow is designed to ensure reproducibility and accuracy. The causality behind each step is explained to empower the analyst with a deeper understanding of the process.

Experimental Workflow Diagram

Caption: A step-by-step workflow for FT-IR analysis.

Detailed Experimental Protocol

A. Sample Preparation (Solid Phase - KBr Pellet)

The potassium bromide (KBr) pellet method is the gold standard for high-quality spectra of solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample.

-

Drying: Gently dry the this compound sample and spectroscopic grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Moisture is a critical interference, exhibiting a very strong, broad O-H stretching band around 3400 cm⁻¹ which can obscure the N-H stretching region[4].

-

Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of dry KBr in an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. Inadequate grinding results in scattering of IR radiation (the Christiansen effect), leading to distorted, noisy baselines.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure under vacuum (typically 8-10 tons) for several minutes. The vacuum removes trapped air, and the pressure causes the KBr to flow and form a transparent or semi-transparent disc.

B. Instrumentation and Data Acquisition

-

Instrument Purge: Ensure the FT-IR spectrometer's sample compartment is purged with dry air or nitrogen gas. This minimizes atmospheric water vapor and CO₂ absorptions, which appear around 3700-3500 cm⁻¹ and 2349 cm⁻¹, respectively[5].

-

Background Spectrum: Place the empty pellet holder in the sample beam path and acquire a background spectrum. This scan measures the instrument's response and the atmospheric contribution (I₀), which will be mathematically subtracted from the sample spectrum.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the holder and acquire the sample spectrum (Iₛ).

-

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

Spectral Deconvolution: Assigning Vibrational Signatures